(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid
CAS No.: 172140-60-2
Cat. No.: VC0060499
Molecular Formula: C9H14N2O3
Molecular Weight: 198.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172140-60-2 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.222 |
| IUPAC Name | (6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1 |
| Standard InChI Key | MDEYUQZRANNBGV-IMTBSYHQSA-N |
| SMILES | C1CC2(CCC(C(=O)N2C1)N)C(=O)O |
Introduction
Chemical Structure and Identity
Structural Characteristics
(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid contains a bicyclic structure consisting of fused pyrrolidine and piperidine rings, which is characteristic of the indolizine scaffold. The compound possesses two stereogenic centers at positions 6 and 8a with S and R configurations, respectively, determining its three-dimensional arrangement. The presence of an amino group at position 6, a carbonyl group at position 5, and a carboxylic acid moiety at position 8a contributes to its chemical reactivity and potential biological activities .
The compound's structure can be visualized as a saturated indolizine core (octahydroindolizine) with specific substituents in defined stereochemical orientations. This particular stereochemistry is crucial for its potential applications in pharmaceutical research and development .
Chemical Identifiers and Properties
The compound is uniquely identified through various systematic nomenclature systems and identifiers, as detailed in the following table:
Table 1: Chemical Identifiers of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid
| Identifier | Value |
|---|---|
| CAS Number | 172140-60-2 |
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.222 g/mol |
| IUPAC Name | (6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid |
| InChI | InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1 |
| InChIKey | MDEYUQZRANNBGV-IMTBSYHQSA-N |
| SMILES | C1CC2(CCC(C(=O)N2C1)N)C(=O)O |
| PubChem CID | 45089457 |
Physical and Chemical Properties
The physicochemical properties of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid significantly influence its behavior in both chemical reactions and biological systems. These properties are critical for understanding its potential applications and interactions.
Fundamental Physical Properties
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Exact Mass | 198.10044231 Da |
| Monoisotopic Mass | 198.10044231 Da |
| XLogP3-AA | -3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 83.6 Ų |
| Heavy Atom Count | 14 |
| Complexity | 292 |
| Defined Atom Stereocenter Count | 2 |
The compound's negative XLogP3 value (-3) suggests high water solubility, while its moderate topological polar surface area (83.6 Ų) indicates potential for membrane permeability . With two hydrogen bond donors and four acceptors, the molecule can engage in multiple hydrogen bonding interactions, which may significantly influence its biological behavior and binding properties .
Structural Complexity and Reactivity
The compound possesses a complexity value of 292, reflecting its intricate molecular structure with multiple rings and functional groups . The presence of two well-defined stereocenters (at positions 6 and 8a) contributes to this complexity and is crucial for any biological specificity the molecule might exhibit. The amide bond within the lactam ring provides rigidity to the structure, while the primary amine and carboxylic acid groups offer sites for further chemical modifications and reactivity .
Related Compounds and Structural Analogues
Direct Structural Analogues
Several compounds share structural similarities with (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid, differing primarily in functional group placement or stereochemistry:
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(6S,8aR)-3-Oxooctahydroindolizine-6-carboxylic acid: A related compound with the carboxylic acid at position 6 instead of 8a, lacking the amino group .
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(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid: Features a protected amino group and a carboxylic acid at position 3.
Pharmaceutical Derivatives
In pharmaceutical research, various substituted derivatives appear in patent literature, particularly as components of Bruton's Tyrosine Kinase inhibitors:
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Imidazo[1,5-a]pyrazine derivatives: Several compounds incorporating the indolizine scaffold with additional heterocyclic systems appear in patents for BTK inhibitors .
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Benzamide derivatives: Compounds coupling the indolizine scaffold with substituted benzamides show potential pharmaceutical applications .
These related structures demonstrate the versatility of the indolizine scaffold in medicinal chemistry and highlight potential directions for further development of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid and its derivatives.
Analytical Characterization
Spectroscopic Identification
The characterization of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid would typically involve various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would be critical for confirming the structure, with 2D techniques such as COSY, HSQC, HMBC, and NOESY useful for stereochemical determination.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula, with an expected molecular ion peak at m/z 198.10044 corresponding to the monoisotopic mass .
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Infrared Spectroscopy: Expected to show characteristic absorptions for the carboxylic acid (~3000-2500 cm-1, broad), amine (~3300 cm-1), and carbonyl (~1700 cm-1) functionalities.
Chromatographic Methods
Chromatographic techniques would be essential for purity determination and separation:
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High-Performance Liquid Chromatography (HPLC): Likely using reverse-phase conditions given the compound's polarity.
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Chiral HPLC: Necessary for confirming enantiomeric purity, particularly important given the specific stereochemistry at positions 6 and 8a.
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